

# The Role of Rohitukine in Traditional and Modern Medicine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rohitukine*

Cat. No.: B1679509

[Get Quote](#)

**Abstract:** **Rohitukine**, a chromone alkaloid first isolated from *Amoora rohituka* and later found in higher concentrations in *Dysoxylum binectariferum*, holds a significant place in traditional and Ayurvedic medicine.<sup>[1][2][3]</sup> Historically, extracts from these plants have been utilized for their anti-inflammatory, antipyretic, and antimicrobial properties.<sup>[1]</sup> Modern scientific investigation has corroborated these traditional uses, revealing potent pharmacological activities, primarily as an anti-inflammatory and anti-cancer agent. This guide provides a detailed technical overview of **Rohitukine**, focusing on its traditional context, mechanisms of action, and the experimental validation of its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction and Traditional Context

**Rohitukine** is a bioactive chromone alkaloid primarily sourced from the Meliaceae family of plants, including *Dysoxylum binectariferum* and *Amoora rohituka*.<sup>[3]</sup> In traditional systems of medicine, particularly Ayurveda, these plants have been used to manage a variety of ailments. The bark and leaves are prepared as decoctions to treat fever, joint pain, respiratory issues, and skin infections. In the folk medicine of the Tharu community in Uttarakhand, India, the fruit of *Dysoxylum binectariferum* is used in pastes to treat osteomyelitis, abscesses, and other skin ailments.

The scientific interest in **Rohitukine** has been significantly amplified by its role as the direct chemical precursor for the semi-synthetic flavonoid Flavopiridol (Alvocidib) and the

development of P-276-00. Both are potent cyclin-dependent kinase (CDK) inhibitors that have undergone advanced clinical trials for various cancers.

## Pharmacological Activity: Quantitative Analysis

**Rohitukine** exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

### Anti-Cancer and Cytotoxic Activity

The primary anti-cancer mechanism of **Rohitukine** is the inhibition of cyclin-dependent kinases (CDKs), which are critical enzymes controlling cell cycle progression. It shows notable inhibitory activity against CDK2 and CDK9. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: In Vitro Anti-Cancer and CDK Inhibitory Activity of **Rohitukine**

| Target Cell Line / Enzyme | Assay Type   | IC50 / GI50 (μM) | Reference |
|---------------------------|--------------|------------------|-----------|
| <hr/>                     |              |                  |           |
| CDK Inhibition            |              |                  |           |
| CDK2/Cyclin A             | Kinase Assay | 7.3              |           |
| CDK9/Cyclin T1            | Kinase Assay | 0.3              |           |
| <hr/>                     |              |                  |           |
| Cytotoxicity              |              |                  |           |
| HL-60 (Leukemia)          | Cytotoxicity | 10               |           |
| Molt-4 (Leukemia)         | Cytotoxicity | 12               |           |
| A549 (Lung Carcinoma)     | MTT Assay    | 40               |           |
| MDAMB-231 (Breast Cancer) | Cytotoxicity | 3                |           |
| MCF7 (Breast Cancer)      | Cytotoxicity | 15               |           |
| T47D (Breast Cancer)      | Cytotoxicity | 50               |           |
| SKOV3 (Ovarian Cancer)    | Cytotoxicity | 20               |           |
| <hr/>                     |              |                  |           |

## Anti-inflammatory and Immunomodulatory Activity

**Rohitukine**'s traditional use for inflammatory conditions is supported by modern research demonstrating its ability to suppress key pro-inflammatory pathways. It significantly inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6) in cellular and animal models of inflammation. The mechanism involves the inhibition of the NF- $\kappa$ B signaling pathway.

Table 2: Anti-inflammatory and Immunomodulatory Activity of **Rohitukine**

| Model System                              | Treatment / Induction    | Measured Effect                                | Result                             | Reference |
|-------------------------------------------|--------------------------|------------------------------------------------|------------------------------------|-----------|
| Human Monocytic THP-1 Cells               | LPS-induced Inflammation | Inhibition of TNF- $\alpha$ Production         | >50% inhibition at 3.12 $\mu$ g/mL |           |
| Human Monocytic THP-1 Cells               | LPS-induced Inflammation | Inhibition of IL-6 Production                  | >50% inhibition at 3.12 $\mu$ g/mL |           |
| LPS-treated Wild-type Mice                | 200 mg/kg (Oral, Daily)  | Reduction of Serum TNF- $\alpha$ Levels        | Complete reduction                 |           |
| Collagen-Induced Arthritis in DBA/1J Mice | 100 mg/kg (Oral, Daily)  | Reduction of Serum TNF- $\alpha$ & IL-6 Levels | >75% reduction                     |           |
| J774A.1 Macrophage Cells                  | LPS-induced Inflammation | Inhibition of Nitric Oxide & PGE2 Production   | Significant attenuation            |           |

## Mechanisms of Action: Signaling Pathways

### Anti-Cancer Mechanism: CDK Inhibition

**Rohitukine** exerts its anti-proliferative effects by targeting key regulators of the cell cycle and transcription.

- Inhibition of CDK2/Cyclin E: In the G1/S phase of the cell cycle, CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb). This hyperphosphorylation causes pRb to release the E2F transcription factor, which then activates genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, **Rohitukine** prevents pRb hyperphosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.
- Inhibition of CDK9/Cyclin T1 (P-TEFb): The CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb), is essential for transcriptional

elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors like DSIF and NELF. This action releases Pol II from promoter-proximal pausing, allowing for the transcription of full-length mRNAs, many of which code for anti-apoptotic proteins. **Rohitukine**'s potent inhibition of CDK9 blocks this process, leading to a decrease in the transcription of survival genes and promoting apoptosis.



[Click to download full resolution via product page](#)

Figure 1: **Rohitukine**'s dual inhibition of CDK2 and CDK9 pathways.

## Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The anti-inflammatory effects of **Rohitukine** are largely mediated by the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Evidence suggests that **Rohitukine** inhibits this pathway by suppressing the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB activation.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [ijesrc.com](http://ijesrc.com) [ijesrc.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Role of Rohitukine in Traditional and Modern Medicine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679509#rohitukine-s-role-in-traditional-and-ayurvedic-medicine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)